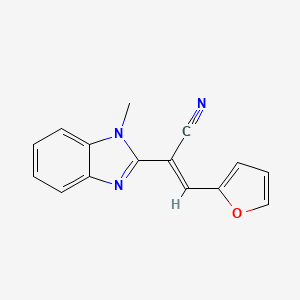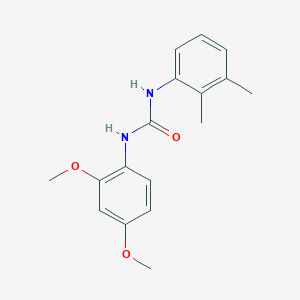![molecular formula C17H15ClN4O2 B5318618 N'-(3-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5318618.png)
N'-(3-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, commonly known as CPOP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPOP is a urea derivative that has a unique chemical structure, making it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of CPOP is not yet fully understood. However, it is thought to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects
CPOP has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells or tissues. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and inhibit the replication of viruses and bacteria.
Advantages and Limitations for Lab Experiments
CPOP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a high purity level, and exhibits low toxicity. However, its limited solubility in water can make it challenging to work with in certain experiments.
Future Directions
There are several potential future directions for the use of CPOP in scientific research. It could be further studied for its potential applications in cancer therapy, viral and bacterial infections, and other diseases. Additionally, its unique chemical structure could be used as a template for the synthesis of other compounds with similar properties. Further research is needed to fully understand the mechanism of action of CPOP and its potential applications in various scientific fields.
In conclusion, CPOP is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and low toxicity profile make it a promising candidate for use in scientific research. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of CPOP involves the reaction of 3-chloroaniline with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl isocyanate in the presence of a base. The reaction yields CPOP as a white crystalline solid with a high purity level.
Scientific Research Applications
CPOP has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for use in cancer therapy and the treatment of viral and bacterial infections.
properties
IUPAC Name |
3-(3-chlorophenyl)-1-methyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-22(17(23)19-14-9-5-8-13(18)10-14)11-15-20-16(21-24-15)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWODMNEIOUOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-[4-(1-allyl-3-methyl-1H-pyrazol-4-yl)-6-amino-5-cyanopyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5318543.png)

![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5318560.png)
![allyl 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5318568.png)
![4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318572.png)
![2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5318578.png)
![1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5318597.png)
![2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpropanamide](/img/structure/B5318611.png)
![3-[(dipropylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B5318612.png)
![N-(2-methoxyethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5318626.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318628.png)

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318635.png)
![7-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5318641.png)